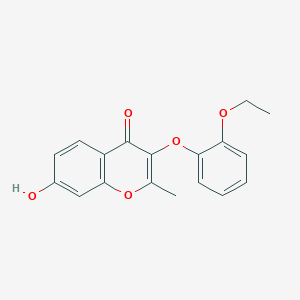

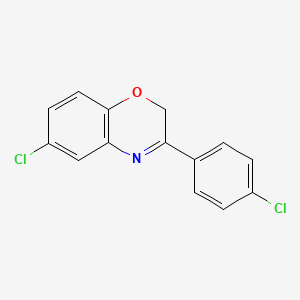

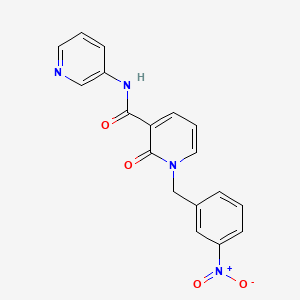

![molecular formula C12H12N2 B2472214 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-30-2](/img/structure/B2472214.png)

6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrroloquinoline is a three-membered azaheterocyclic system that is composed of a pyrazole and quinoline fragment . These compounds have been the subject of research for over 100 years due to their photophysical and biological properties .

Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A series of uniquely functionalized 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .Molecular Structure Analysis

The parent structure of pyrroloquinoline can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of such compounds often involves annulation of the benzene or pyridine ring in the final step of the synthesis .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

- Facile Synthesis and Cytotoxic Activity : A study by Tsotinis et al. (2005) described a four-step synthesis of 1H-pyrrolo[2,3-f]quinoline-2-carboxamides with notable cytotoxicity in tumor cell lines, indicating potential in cancer research (Tsotinis et al., 2005).

- Benzodiazepine Receptor Activity : Ferlin et al. (2005) synthesized pyrazolo[4,3-c]pyrrolo[3,2-f]quinolin-3-one derivatives, assessing their inhibition of benzodiazepine receptors, crucial for central nervous system research (Ferlin et al., 2005).

- Catalyst-Free Synthesis in Organic and Medicinal Chemistry : Wu et al. (2017) developed a catalyst-free synthesis of pyrrolo[1,2-a]quinoline derivatives, emphasizing its environmentally friendly process with potential applications in organic synthesis and medicinal chemistry (Wu et al., 2017).

Pharmacological Evaluation and Potential Antineoplastic Properties

- Antiproliferative Properties Against Cancer Cell Lines : Rao et al. (2015) synthesized 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives with promising cytotoxic effects toward leukemia cells (Rao et al., 2015).

- Potential Inhibitors of Aldosterone Synthase with Diuretic Action : Ukrainets et al. (2018) synthesized pyrido[3,2,1-ij]quinoline-6-carboxanilides, exploring their diuretic effects and potential as aldosterone synthase inhibitors (Ukrainets et al., 2018).

- Novel Antineoplastic Agents : Ferlin et al. (2000) reported on pyrrolo-quinoline derivatives as potential antineoplastic agents, showing cell growth inhibitory properties, particularly in solid tumors like CNS-, melanoma-, and prostate-derived cells (Ferlin et al., 2000).

Synthesis Techniques and Chemical Properties

- Palladium-Catalyzed Heteroannulation : A study by Gee et al. (2003) on the synthesis of pyrrolo[2,3-b]quinolines via palladium-catalyzed heteroannulation, highlighting a method of creating these compounds with significant regioselectivity (Gee et al., 2003).

- Selective Atom Economic Imino Diels-Alder Reaction : Suresh et al. (2012) described the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines via a SnCl(2)-catalyzed reaction, offering a chemo- and regioselective method for creating quinoline derivatives (Suresh et al., 2012).

作用機序

Target of Action

The primary targets of 6-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition results in the suppression of the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

Similar compounds have been shown to be stable in both simulated gastric fluid and simulated intestinal fluid , suggesting that this compound may also have good bioavailability.

Result of Action

The inhibition of FGFRs by this compound can lead to the suppression of tumor growth and proliferation . It can also induce apoptosis in cancer cells .

将来の方向性

特性

IUPAC Name |

6-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-8-2-3-11-10(6-8)7-9-4-5-13-12(9)14-11/h2-3,6-7H,4-5H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLLTTRPEYPRRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(NCC3)N=C2C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

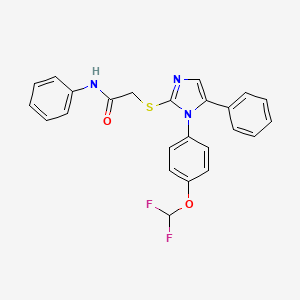

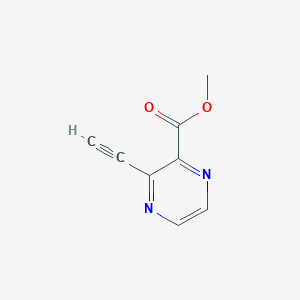

![Tert-butyl 5-oxo-3a-phenyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2472136.png)

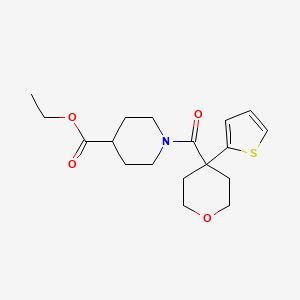

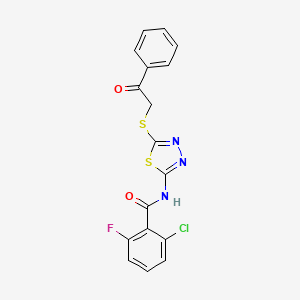

![3-[(E)-2-(4-nitrophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2472145.png)

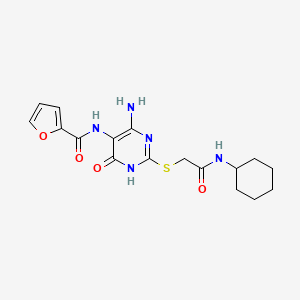

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-(1H-indol-3-yl)acetate](/img/structure/B2472146.png)

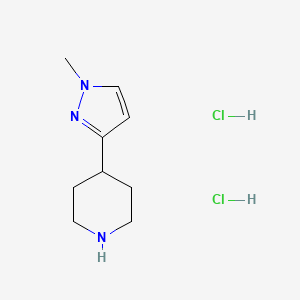

![[1-[(Dimethylamino)methyl]cyclopropyl]methanamine;dihydrochloride](/img/structure/B2472154.png)